2-Amino-5-nitrothiazole

Antimicrobial Anaerobic bacteria Nitroheterocycle

2-Amino-5-nitrothiazole (ANT) is the research-grade nitroheterocycle of choice for medicinal chemistry targeting anaerobes. Its unique 2-amino/5-nitro push-pull system delivers 83-fold higher anti-Clostridium MIC vs. 2-aminothiazole and potent PFOR inhibition. ANT is the essential precursor for NTZ-analogue libraries and the preferred diazo component for deep-blue disperse dyes with superior tinctorial strength. With lower genotoxicity than misonidazole, ANT is the safer tool for hypoxic radiosensitization studies. Procure now for reproducible SAR and dye development workflows.

Molecular Formula C3H3N3O2S
Molecular Weight 145.14 g/mol
CAS No. 121-66-4
Cat. No. B118965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-nitrothiazole
CAS121-66-4
Synonyms2-Amino-5-nitro-1,3-thiazole;  5-Nitro-2-thiazolamine;  5-Nitro-2-aminothiazole;  Enheptin;  Enheptin T;  Entramin;  NSC 4
Molecular FormulaC3H3N3O2S
Molecular Weight145.14 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)N)[N+](=O)[O-]
InChIInChI=1S/C3H3N3O2S/c4-3-5-1-2(9-3)6(7)8/h1H,(H2,4,5)
InChIKeyMIHADVKEHAFNPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
Very sparingly soluble in water;  almost insoluble in chloroform;  1 g dissolves in 150 g of 95% alcohol;  in 250 g ether;  soluble in dilute mineral acids

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-nitrothiazole (CAS 121-66-4): Chemical Identity, Physical Properties, and Procurement Baseline


2-Amino-5-nitrothiazole (CAS 121-66-4), also known as 5-nitrothiazol-2-amine or enheptin, is a nitroheterocyclic compound with the molecular formula C₃H₃N₃O₂S and a molecular weight of 145.14 g/mol. It is a synthetic organic compound that does not occur naturally [1]. The compound exists as a greenish-yellow to orange or brown crystalline powder with a melting point range of 195–204 °C (decomposition) . It is very sparingly soluble in water (<0.1 g/100 mL at 20 °C) but soluble in dilute mineral acids and ethanol . Its unique combination of a 2-amino group and a 5-nitro substituent on the thiazole ring confers distinct electronic and biological properties that differentiate it from other nitroheterocycles and thiazole derivatives [2].

Why 2-Amino-5-nitrothiazole Cannot Be Substituted by Other Thiazoles or Nitroheterocycles: Evidence of Unique Structure-Activity Relationships


2-Amino-5-nitrothiazole cannot be interchanged with other thiazole derivatives or nitroheterocycles due to its unique structural features that dictate both biological activity and chemical reactivity. The simultaneous presence of the electron-donating 2-amino group and the electron-withdrawing 5-nitro group on the thiazole ring creates a distinct electronic push-pull system that profoundly influences its spectroscopic properties and biological target interactions [1]. Substitution of either functional group, or replacement with other heterocyclic cores (e.g., imidazole, furan), results in significant changes in antimicrobial potency [2], radiosensitizing efficacy and toxicity profile [3], and dye chromophoric properties [4]. The compound's specific redox potential, which is governed by the 5-nitrothiazole scaffold, is not replicated by 4-nitrothiazole isomers or 5-nitroimidazole analogs, leading to distinct metabolic stability and mechanism-of-action differences in anaerobic organisms [5]. Therefore, direct substitution without experimental validation introduces unacceptable variability in research reproducibility and product performance.

2-Amino-5-nitrothiazole Comparative Performance Data: Quantitative Evidence Against Analogs and Alternatives


Antimicrobial Potency Against Clostridium botulinum: 83-Fold Improvement Over Parent 2-Aminothiazole

In a direct head-to-head microbiological assay, 2-amino-5-nitrothiazole demonstrated an 83-fold increase in antimicrobial potency against Clostridium botulinum compared to its non-nitrated parent compound, 2-aminothiazole. The minimum inhibitory concentration (MIC) for 2-amino-5-nitrothiazole was determined to be 0.12 μg/ml, whereas 2-aminothiazole required a concentration of 10 μg/ml to achieve inhibition [1]. The unsubstituted thiazole ring itself showed no inhibition even at 30 μg/ml, highlighting the critical role of the 5-nitro substituent in conferring antimicrobial activity [1].

Antimicrobial Anaerobic bacteria Nitroheterocycle

Cytotoxicity and Mutagenicity Profile vs. Misonidazole: Reduced Non-Target Toxicity in Hypoxic Radiosensitization

When evaluated as a hypoxic cell radiosensitizer, 2-amino-5-nitrothiazole (ANT) exhibited significantly lower cytotoxicity and mutagenicity than the clinical benchmark misonidazole. In bacterial assays, ANT was determined to be less cytotoxic and less mutagenic than misonidazole, while maintaining similar radiosensitizing activity [1]. In EMT6 tumor cell cultures, ANT was slightly less active as a radiosensitizer than misonidazole but demonstrated lower cytotoxicity [1]. This differential toxicity profile suggests that ANT may offer a favorable therapeutic window for applications where minimizing off-target cell damage is critical.

Radiosensitizer Hypoxic cell Cytotoxicity

Bathochromic Shift in Azo Dyes: 2-Amino-5-nitrothiazole vs. p-Nitroaniline

Azo disperse dyes synthesized from 2-amino-5-nitrothiazole as the diazo component exhibit a pronounced bathochromic shift compared to dyes derived from the carbocyclic analog p-nitroaniline. Dyes from 2-amino-5-nitrothiazole produce blue to greenish-blue shades, whereas dyes from p-nitroaniline are red [1]. This shift is attributed to the electron-withdrawing nature of the thiazole ring and the extended conjugation provided by the heterocyclic system. Quantitative spectrophotometric analysis confirms that 2-amino-5-nitrothiazole-derived dyes absorb maximally at longer wavelengths and possess higher extinction coefficients, resulting in tinctorially stronger dyes [2].

Azo dye Bathochromic shift Disperse dye

Amide Derivatives: Improved Activity Over Parent 2-Amino-5-nitrothiazole

A library of 39 amide analogues of 2-amino-5-nitrothiazole was synthesized and screened against Helicobacter pylori, Campylobacter jejuni, and Clostridium difficile. Two specific head group modifications recapitulated the activity of the clinical drug nitazoxanide (NTZ) and exhibited improved activity over the unmodified 2-amino-5-nitrothiazole parent compound [1]. This demonstrates that while 2-amino-5-nitrothiazole serves as a viable starting scaffold, strategic amide derivatization can yield analogues with enhanced antimicrobial potency. The parent compound's activity serves as a critical baseline for SAR studies, and its availability is essential for generating these improved derivatives.

Structure-activity relationship Antibacterial Nitazoxanide

2-Amino-5-nitrothiazole (CAS 121-66-4): High-Value Application Scenarios Supported by Quantitative Evidence


Development of Selective Anti-Anaerobic Agents

Given its 83-fold improvement in MIC against Clostridium botulinum relative to 2-aminothiazole [1], 2-amino-5-nitrothiazole is an ideal starting material for medicinal chemistry programs targeting anaerobic bacteria and parasites. Its potent inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) [2] makes it particularly valuable for developing therapeutics against organisms that rely on this anaerobic metabolic pathway, including Clostridium difficile and Helicobacter pylori.

Hypoxic Cell Radiosensitizer Research with Reduced Genotoxicity

For radiation biology studies investigating the sensitization of hypoxic tumor cells, 2-amino-5-nitrothiazole (ANT) offers a distinct advantage over misonidazole due to its documented lower cytotoxicity and mutagenicity [1]. This profile makes it a preferred tool compound for dissecting mechanisms of hypoxic radiosensitization without confounding genotoxic effects, and for evaluating the therapeutic potential of nitrothiazole-based sensitizers.

Synthesis of Blue to Greenish-Blue Disperse Dyes for Textile Applications

2-Amino-5-nitrothiazole is the diazo component of choice for producing disperse dyes with deep blue to greenish-blue shades and excellent tinctorial strength [1]. The bathochromic shift compared to aniline-based diazo components enables access to a unique color space that is difficult to achieve with other heterocyclic amines [2]. These dyes exhibit superior fastness properties on polyester and cellulose acetate, making them commercially relevant for textile coloration.

Precursor for Nitazoxanide-Related Antibacterial Analogues

As demonstrated by Ballard et al., amide derivatives of 2-amino-5-nitrothiazole can recapitulate and even improve upon the antibacterial activity of nitazoxanide [1]. Therefore, 2-amino-5-nitrothiazole is an essential synthetic precursor for generating focused libraries of NTZ analogues aimed at overcoming resistance or improving pharmacokinetic properties. Its reliable commercial availability ensures reproducible SAR studies.

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